Rp-8-CPT-cGMPS
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H16ClN5O6PS2+ |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1 |
InChI Key |
OUBFBEIDDZMLBN-MXSLEPDVSA-O |
Isomeric SMILES |
C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |
Origin of Product |
United States |
Biochemical and Cellular Attributes for Research Applications
Membrane Permeability for Intact Cell Studies
A key attribute of this compound is its significant membrane permeability, which is essential for its use in studies involving intact cells biolog.decaymanchem.commedchemexpress.com. This property is largely attributed to its lipophilic nature and the presence of the p-chlorophenylthio (pCPT) moiety at the 8-position of the purine (B94841) ring. These features enhance its ability to cross cell membranes and achieve effective intracellular concentrations, allowing for the direct inhibition of intracellular targets like PKG caymanchem.commedchemexpress.com. Compared to other cGMP analogs, this compound demonstrates notably higher lipophilicity and membrane permeability, facilitating its application in a variety of cell types and experimental conditions biolog.de.
Metabolic Stability and Resistance to Phosphodiesterase Hydrolysis
This compound exhibits robust metabolic stability and resistance to hydrolysis by phosphodiesterases (PDEs) biolog.decaymanchem.com. This characteristic is crucial for maintaining the compound's integrity and biological activity within the cellular environment, preventing its premature degradation and the generation of potentially interfering breakdown products biolog.debiolog.de. Its resistance to mammalian cyclic nucleotide-dependent phosphodiesterases ensures that the compound remains active for the duration of experimental incubations, thereby contributing to the reliability and accuracy of research findings biolog.de.
Considerations for Concentration-Dependent Effects and Potential Cross-Modulation with Other Cyclic Nucleotide Pathways
The effectiveness and specificity of this compound are influenced by its concentration and require careful consideration of its interactions with other cyclic nucleotide signaling pathways. This compound is recognized as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), with reported inhibition constants (Ki) for PKG isoforms typically falling within the low micromolar range (e.g., Ki values for PKGIα, PKGIβ, and PKGII are reported between 0.45 µM and 0.7 µM) tocris.comrndsystems.com. It demonstrates selectivity for PKG over other signaling molecules such as protein kinase A (PKA) and Epac-1 tocris.comrndsystems.com.
However, cellular signaling pathways often involve complex cross-talk. For instance, cAMP-stimulating agents can indirectly activate PKG, a phenomenon that this compound can help elucidate nih.gov. Studies have also revealed that interventions affecting the cAMP pathway can be modulated by PKG inhibitors, and vice versa. In experiments involving human corpus cavernosum preparations, relaxation induced by forskolin (B1673556) (an activator of the cAMP pathway) was found to be reversed by both this compound (a PKG inhibitor) and Rp-8CPT-cAMPS (a PKA inhibitor). This observation underscores the intricate interplay between cAMP and cGMP signaling systems, emphasizing the need to account for such cross-modulations when interpreting experimental results nih.gov.
Table 1: Inhibition of cGMP-Dependent Protein Kinase (PKG) Isoforms by this compound
| Target Isoform | Inhibition Type | Ki/IC50 Value | Reference |
| PKG Iα | Ki | 0.5 µM | tocris.comrndsystems.com |
| PKG Iα | IC50 | 18.3 µM | caymanchem.com |
| PKG Iβ | Ki | 0.45 µM | tocris.comrndsystems.com |
| PKG II | Ki | 0.7 µM | tocris.comrndsystems.com |
| PKG II | IC50 | 0.16 µM | caymanchem.com |
Research Applications in Diverse Biological Systems and Processes
Cardiovascular System and Vascular Smooth Muscle Physiology
The cardiovascular system, with its complex regulation of blood pressure and flow, has been a primary area of research involving Rp-8-CPT-cGMPS. The compound's ability to specifically block PKG activity has shed light on the downstream effects of nitric oxide (NO) and other vasodilators that act through the cGMP pathway.
Modulation of Smooth Muscle Contractility and Relaxation Mechanisms
The relaxation of vascular smooth muscle is a key event in the regulation of blood vessel tone and is largely mediated by the NO/cGMP/PKG signaling cascade. nih.gov The use of this compound has been pivotal in confirming the central role of PKG in this process. Studies have shown that vasodilators that elevate intracellular cGMP levels induce relaxation of pre-contracted smooth muscle preparations. This relaxation can be significantly attenuated or reversed by the application of this compound, demonstrating that the effect is dependent on PKG activity. nih.gov For instance, the relaxation of isolated human corpus cavernosum induced by the NO donor sodium nitroprusside was significantly weakened by this compound. nih.gov This inhibitory action underscores the compound's utility in isolating the PKG-dependent component of smooth muscle relaxation.
Investigation of Large-Conductance, Calcium-Activated Potassium (BKCa) Channel Activity
Large-conductance, calcium-activated potassium (BKCa) channels are important regulators of vascular smooth muscle membrane potential and, consequently, vascular tone. nih.govfrontiersin.org Activation of these channels leads to potassium efflux, hyperpolarization, and subsequent closure of voltage-gated calcium channels, resulting in vasodilation. nih.gov A significant body of research has established a functional link between the cGMP/PKG pathway and the activation of BKCa channels. ahajournals.orgnih.gov
The application of this compound has been crucial in confirming that PKG directly or indirectly modulates BKCa channel activity. In studies on coronary artery smooth muscle cells, agents that increase cAMP levels were found to open BKCa channels. ahajournals.orgnih.gov This effect was surprisingly attenuated by the PKG inhibitor this compound, but not by inhibitors of cAMP-dependent protein kinase (PKA). ahajournals.orgnih.gov This suggests a "cross-activation" mechanism where cAMP can activate PKG to open BKCa channels. ahajournals.orgnih.gov
| Activating Agent | Effect on BKCa Channels | Effect of this compound | Reference |
|---|---|---|---|
| Isoproterenol (10 μmol/L) | Opening of channels | Attenuation of opening | ahajournals.org |
| Forskolin (B1673556) (10 μmol/L) | Opening of channels | Attenuation of opening | ahajournals.org |
| Dopamine (10 μmol/L) | Opening of channels | Attenuation of opening | ahajournals.org |
| CPT-cAMP (membrane-permeable cAMP analog) | Opening of channels | Reversal of opening | ahajournals.org |
Analysis of cGMP/cAMP Pathway Interactions in Vascular Tone Regulation
The interplay between the cGMP and cAMP signaling pathways is a critical aspect of vascular tone regulation. While both cyclic nucleotides generally promote vasodilation, their interactions can be complex. nih.gov this compound, in conjunction with PKA-specific inhibitors like Rp-8-CPT-cAMPS, has been an invaluable tool for dissecting this crosstalk. nih.govbiolog.debiolog.de
As mentioned previously, studies have demonstrated that cAMP-dependent vasodilators can cross-activate PKG to stimulate BKCa channel activity in coronary artery smooth muscle cells. ahajournals.orgnih.gov This effect is blocked by this compound, indicating that PKG is a downstream effector of cAMP in this context. ahajournals.orgnih.gov Furthermore, in human corpus cavernosum, the relaxation induced by the adenylyl cyclase activator forskolin was reversed by both the PKA inhibitor Rp-8-CPT-cAMPS and the PKG inhibitor this compound. nih.gov This suggests that both kinases are involved in the relaxant effect of cAMP in this tissue, highlighting a convergence of the two pathways. nih.gov
Studies on PKG Expression Regulation by Inflammatory Mediators in Vascular Smooth Muscle Cells
Inflammatory conditions can significantly alter the signaling pathways within vascular smooth muscle cells, contributing to vascular dysfunction. Research has explored how inflammatory mediators, such as lipopolysaccharide (LPS), affect the expression of key signaling components like PKG. In bovine aortic vascular smooth muscle cells, LPS was found to downregulate the expression of PKG. physiology.org Interestingly, the use of this compound in these studies revealed that the inhibition of PKG activity had no effect on the LPS-induced suppression of PKG expression. physiology.org In contrast, a PKA inhibitor, Rp-8-pCPT-cAMPS, was able to block the downregulation of PKG by LPS. physiology.org This finding suggests that the inflammatory mediator-induced suppression of PKG expression is mediated by the activation of PKA, not PKG, further illustrating the intricate cross-regulation between the cAMP and cGMP pathways in the vasculature. physiology.org
Hematological System and Platelet Function
Beyond the vasculature, this compound has been instrumental in understanding the role of cGMP signaling in the hematological system, particularly in the regulation of platelet function.
Elucidation of cGMP-Dependent Protein Kinase Activity in Platelets
Platelet activation and aggregation are critical events in hemostasis and thrombosis. The NO/cGMP/PKG pathway is a major inhibitory pathway in platelets, preventing their unwanted activation. mdpi.comucd.ie this compound has been used to confirm the role of PKG in mediating the anti-aggregatory effects of cGMP. nih.gov In studies on intact human platelets, this compound was shown to antagonize the activation of PKG by the cGMP analog 8-pCPT-cGMP. nih.gov This antagonism was demonstrated by a reduction in the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKG in platelets. nih.gov The inhibitory effect of this compound on PKG-mediated phosphorylation provides direct evidence for the involvement of this kinase in the inhibitory signaling cascade within platelets. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| In vitro PKG inhibition (Ki) | 0.5 μM | nih.gov |
| Effect on cAMP-dependent protein kinase | No effect | nih.gov |
| Effect on cGMP-regulated phosphodiesterases | No effect | nih.gov |
| Antagonism of 8-pCPT-cGMP-induced PKG activation in intact platelets | Observed | nih.gov |
Impact on Platelet Aggregation and Shape Change
The chemical compound this compound has been instrumental in elucidating the role of cyclic guanosine (B1672433) monophosphate (cGMP)-dependent protein kinase (PKG) in platelet function. Research has demonstrated its utility as a selective inhibitor of PKG, allowing for the investigation of cGMP-mediated signaling pathways in platelets. nih.gov
In studies on intact human platelets, this compound was shown to effectively antagonize the activation of PKG by the activator 8-pCPT-cGMP. nih.gov This inhibitory action is crucial for understanding the downstream effects of PKG in processes such as platelet aggregation and shape change. The cGMP signaling pathway is recognized for its role in inhibiting platelet shape change, a critical initial step in thrombus formation. nih.gov This inhibition is mediated through the regulation of the RhoA-Rho Kinase-myosin light chain (MLC) phosphatase signaling pathway. nih.gov By selectively blocking PKG, this compound helps to confirm the specific involvement of this kinase in the inhibitory signals that prevent platelet activation. nih.govnih.gov
In vitro phosphorylation experiments have quantified the inhibitory potency of this compound, revealing a Ki of 0.5 microM for cGMP-dependent protein kinase. nih.gov This level of potency makes it a valuable tool for dissecting the molecular mechanisms governing platelet function.
| Compound | Action | Effect on Platelets | Reference |
| This compound | Selective inhibitor of cGMP-dependent protein kinase (PKG) | Antagonizes PKG activation, aiding in the study of pathways that inhibit platelet aggregation and shape change. | nih.gov |
| 8-pCPT-cGMP | Activator of cGMP-dependent protein kinase (PKG) | Stimulates PKG, leading to downstream effects that are studied in conjunction with inhibitors like this compound. | nih.gov |
Neurobiological Research
Investigation of cGMP-Dependent Protein Kinase Iα in Anesthetic Mechanisms at the Spinal Cord Level
Rp-8-p-CPT-cGMPS, a selective inhibitor of cGMP-dependent protein kinase Iα (cGKIα), has been utilized to explore the role of the nitric oxide (NO)-cGMP pathway in the mechanisms of anesthesia at the spinal cord level. johnshopkins.edu Studies involving the intrathecal administration of this compound in rats have provided significant insights into its effects on the minimum alveolar concentration (MAC) of isoflurane (B1672236), a measure of anesthetic potency.
Research has shown that Rp-8-p-CPT-cGMPS can markedly reduce the MAC for isoflurane, indicating an increase in anesthetic potency. johnshopkins.edu Furthermore, it has been observed to completely block the increase in isoflurane MAC induced by the NO donor, NOC-12. johnshopkins.edu These findings suggest that cGKIα is a key mediator of the NO-cGMP pathway's influence on anesthetic mechanisms within the spinal cord. johnshopkins.edu The inhibitory effect of Rp-8-p-CPT-cGMPS on cGKIα points to the enzyme's role in counteracting the anesthetic state.
| Experimental Condition | Effect on Isoflurane MAC | Implication | Reference |
| Intrathecal Rp-8-p-CPT-cGMPS | Significant decrease | cGKIα inhibition enhances anesthetic potency. | johnshopkins.edu |
| Intrathecal NOC-12 (NO donor) | Increase | The NO-cGMP pathway can decrease anesthetic potency. | johnshopkins.edu |
| Rp-8-p-CPT-cGMPS followed by NOC-12 | Reversal of NOC-12-induced increase | cGKIα is a downstream mediator of NO's effect on anesthesia. | johnshopkins.edu |
Studies on Synaptic Transmission and Long-Term Potentiation in Hippocampal Slices
The role of the cGMP signaling pathway in synaptic plasticity, particularly long-term potentiation (LTP) in the hippocampus, has been investigated using inhibitors of cGMP-dependent protein kinase (PKG). While direct studies using this compound were not the primary focus of the available research, a closely related compound, Rp-8-Br-cGMPS, has been employed to elucidate the function of PKG in LTP.
In studies of rat hippocampal slices, the induction of LTP was shown to involve a transient increase in cGMP, followed by the activation of PKG. nih.govresearchgate.net The subsequent activation of a cGMP-degrading phosphodiesterase leads to a long-lasting reduction in cGMP levels. nih.govresearchgate.net The application of the PKG inhibitor Rp-8-Br-cGMPS was found to impair LTP, indicating that PKG activity is a necessary step in this form of synaptic plasticity. nih.govresearchgate.net This highlights the importance of the cGMP/PKG pathway in the molecular cascade underlying learning and memory. nih.gov
| Compound/Condition | Effect on Hippocampal Slices | Role in LTP | Reference |
| Tetanic stimulation | Induces LTP, transiently increases cGMP, activates PKG | Initiates the molecular cascade for LTP. | nih.govresearchgate.net |
| Rp-8-Br-cGMPS (PKG inhibitor) | Impairs LTP | Demonstrates the necessity of PKG activity for the establishment of LTP. | nih.govresearchgate.net |
Modulation of Photoreceptor Function and CNG Channels in the Retina
This compound has been investigated for its effects on cyclic nucleotide-gated (CNG) channels in retinal photoreceptors. These channels are crucial for phototransduction, the process by which light is converted into an electrical signal.
Research has shown that the addition of the "Rp" modification to 8-pCPT-cGMP, resulting in this compound, drastically reduces the efficacy of this compound in activating both rod and cone CNG channel isoforms. nih.govresearchgate.netresearchgate.net This inhibitory effect is significant because excessive activation of CNG channels due to high levels of cGMP is implicated in the pathophysiology of retinal degenerative diseases like Retinitis Pigmentosa. nih.gov The ability of this compound to modulate CNG channel activity underscores its potential as a tool for studying the mechanisms of photoreceptor function and degeneration.
| CNG Channel Isoform | Effect of this compound | Significance | Reference |
| Rod CNG channels | Reduced activation efficacy | Provides a tool to study the role of CNG channels in rod function and disease. | nih.govresearchgate.netresearchgate.net |
| Cone CNG channels | Reduced activation efficacy | Important for understanding cone photoreceptor function and its dysfunction in retinal diseases. | nih.govresearchgate.netresearchgate.net |
Cellular Signaling and Molecular Mechanisms
Role in Src Kinase Activation and Mechanotransduction in Osteoblasts
The nitric oxide (NO)/cGMP/PKG signaling pathway plays a crucial role in the response of osteoblasts to mechanical stimulation, a process known as mechanotransduction. A key downstream effector in this pathway is the non-receptor tyrosine kinase, Src.
Studies have demonstrated that fluid shear stress, a form of mechanical stimulation, induces the activation of Src in osteoblasts. nih.govresearchgate.net This activation is dependent on the NO/cGMP/PKG pathway. The use of a PKG inhibitor, identified as Rp-8-CPT-PET-cGMPS, was shown to almost completely prevent the fluid shear stress-induced activation of Src. nih.govresearchgate.net This indicates that PKG-mediated signaling is an essential upstream event for Src activation in response to mechanical cues in bone cells. The activation of Src is a critical step in initiating proliferative responses in osteoblasts, highlighting the importance of this pathway in bone growth and remodeling. researchgate.net
| Condition | Effect on Src Kinase in Osteoblasts | Role of cGMP/PKG Pathway | Reference |
| Fluid shear stress | Activation (Tyr418 auto-phosphorylation and Tyr529 dephosphorylation) | Mechanical stimulation triggers the NO/cGMP/PKG pathway, leading to Src activation. | nih.govresearchgate.net |
| Fluid shear stress + Rp-8-CPT-PET-cGMPS (PKG inhibitor) | Prevention of Src activation | Confirms that PKG is a necessary mediator for mechanotransduction-induced Src activation. | nih.govresearchgate.net |
Influence on Calcium Response and Cytokine Production in Lymphocytes
The cyclic guanosine monophosphate (cGMP) signaling pathway plays a significant role in modulating immune responses. In T helper 2 (Th2) lymphocytes, engagement of the T-cell receptor (TCR) leads to the production of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). researchgate.net This kinase is a critical component in the signaling cascade that controls calcium influx and subsequent cytokine production. researchgate.net
The compound Rp-8-pCPT-cGMPS serves as a potent and selective inhibitor of PKG, making it a valuable tool for elucidating this pathway. biolog.denih.gov Research has demonstrated that in Th2 lymphocytes, the inhibition of PKG by Rp-8-pCPT-cGMPS impairs the calcium signaling that occurs upon TCR stimulation. researchgate.net Specifically, pretreatment of Th2 cells with Rp-8-pCPT-cGMPS leads to a reduction in the intracellular calcium concentration increase that is normally observed following TCR engagement. researchgate.net
This disruption of calcium signaling has direct consequences for the effector functions of these cells, namely cytokine production. The synthesis of key Th2 cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), is dependent on this calcium response. researchgate.net Studies have shown that application of Rp-8-pCPT-cGMPS can inhibit the production of these cytokines in stimulated Th2 lymphocytes. researchgate.net Interestingly, the compound did not appear to affect the synthesis of Interleukin-4 (IL-4) in one study, suggesting a complex regulatory mechanism. researchgate.net These findings underscore the importance of the cGMP/PKG pathway in Th2 lymphocyte function and highlight the utility of Rp-8-pCPT-cGMPS in dissecting these molecular events. researchgate.net
Table 1: Effects of Rp-8-pCPT-cGMPS on Th2 Lymphocyte Function Data derived from studies on the cGMP/PKG pathway in murine Th2 lymphocytes.
| Parameter | Observation upon TCR Stimulation | Effect of Rp-8-pCPT-cGMPS Pretreatment | Reference |
| Intracellular Calcium ([Ca2+]i) | Sustained increase | Impaired/Reduced increase | researchgate.net |
| IL-4 Production | Increased | Inhibited | researchgate.net |
| IL-13 Production | Increased | Inhibited | researchgate.net |
Effects on Epithelial Sodium Channels (ENaC)
Epithelial sodium channels (ENaC) are crucial for maintaining salt and water homeostasis in various tissues, including the kidneys and lungs. nih.govmdpi.com The regulation of ENaC activity is complex, involving multiple signaling pathways. Recent evidence has implicated the cGMP/PKG signaling pathway in the modulation of these channels. nih.govucalgary.ca
Studies utilizing the cell-permeable cGMP analog, 8-pCPT-cGMP, have shown that activation of the cGMP pathway can stimulate ENaC activity in a dose-dependent manner. nih.govnih.gov This stimulatory effect is believed to occur through the activation of a PKG, likely the PKGII isoform. nih.gov
The role of PKG in this process can be confirmed by using inhibitors such as Rp-8-pCPT-cGMPS. Research has shown that the 8-pCPT-cGMP-induced activation of ENaC channels can be blocked by pretreatment with a PKG inhibitor. nih.govucalgary.ca This indicates that the channel's response to the cGMP analog is dependent on the downstream activity of PKG. Therefore, Rp-8-pCPT-cGMPS acts as an antagonist to this cGMP-mediated ENaC stimulation. nih.govnih.gov
Interestingly, some research suggests that cGMP analogs might also act as external ligands to regulate ENaC, independent of the classical intracellular signaling pathway. nih.govbarrowneuro.org However, the evidence that PKG inhibitors can prevent channel activation confirms that the intracellular cGMP/PKG pathway is a significant regulatory mechanism for ENaC function. nih.govucalgary.ca
Endocrine System Studies
Analysis of Hormone Release and Growth Factor Catabolism in Ovarian Tissue
The cGMP signaling pathway is an important intracellular messenger system within the ovary, influencing hormone secretion and cell survival. nih.gov The use of specific inhibitors like Rp-8-pCPT-cGMPS has been instrumental in exploring the cGMP-dependent mechanisms that control ovarian function.
Research on porcine ovarian granulosa cells has examined the effects of various cGMP analogs on the release of insulin-like growth factor-I (IGF-I). In these studies, Rp-8-pCPT-cGMPS was observed to have an effect on IGF-I release. researchgate.net This suggests that PKG activity is involved in modulating the secretion of this key growth factor by ovarian cells.
Furthermore, studies on ovarian tissue from the domestic nutria have investigated the role of cGMP analogs in the catabolism of IGF-I. researchgate.net While a related compound, Rp-8-Br-PET-cGMPS, was used in some of these experiments, the studies were designed to examine the broader role of cGMP-dependent mechanisms. researchgate.net The findings indicated that cGMP analogs could reduce the rate of IGF-I catabolism in cultured ovarian tissue slices. researchgate.net This implies that the PKG pathway, which is inhibited by compounds like Rp-8-pCPT-cGMPS, plays a role in regulating the local bioavailability of growth factors within the ovarian microenvironment. researchgate.net
Table 2: Influence of cGMP Analogs on Ovarian Function Summary of findings from in vitro studies on ovarian tissue and cells.
| Biological Process | Model System | cGMP Analog Used | Observed Effect | Reference |
| IGF-I Release | Porcine Granulosa Cells | Rp-8-pCPT-cGMPS | Modulated IGF-I release | researchgate.net |
| IGF-I Catabolism | Nutria Ovarian Tissue | Rp-8-Br-PET-cGMPS | Reduced rate of IGF-I breakdown | researchgate.net |
Methodological Approaches and Considerations in Rp 8 Cpt Cgmps Research
Experimental Models: In Vitro Cell Culture Systems and Ex Vivo Tissue Preparations
Research utilizing Rp-8-CPT-cGMPS has spanned a diverse range of experimental models, each chosen to address specific physiological questions. In vitro cell culture systems offer controlled environments to dissect molecular mechanisms, while ex vivo tissue preparations maintain a higher degree of physiological complexity, preserving cellular interactions within their native architecture.
In vitro studies have frequently employed primary cells and established cell lines. For instance, the inhibitory effects of this compound on PKG-mediated protein phosphorylation were initially characterized in intact human platelets nih.gov. Bovine aortic vascular smooth muscle cells have been used to investigate the role of PKG in cytokine-induced signaling cascades physiology.org. To study specific protein functions, heterologous expression systems are common, such as the use of Xenopus laevis oocytes to express and characterize cyclic nucleotide-gated (CNG) ion channels nih.gov. Other cell-based models include porcine ovarian granulosa cells for studying reproductive processes and bovine chromaffin cells for research on catecholamine secretion biolog.deresearchgate.net.
Ex vivo models provide a bridge between cell culture and whole-organism studies. Hippocampal slices from rodents have been used to assess the role of PKG in synaptic plasticity, where this compound was shown to reduce long-term potentiation (LTP) . Tissues such as rat aortic smooth muscle and atrial heart muscle have been used to examine the compound's effects on muscle contractility biolog.de. Furthermore, organotypic retinal cultures from mouse models of retinitis pigmentosa have been instrumental in studying the therapeutic potential of PKG inhibition nih.gov.
| Model Type | Specific System | Key Application/Finding with this compound |
|---|---|---|
| In Vitro | Intact Human Platelets | Demonstrated selective inhibition of PKG-mediated phosphorylation without affecting PKA nih.gov. |
| In Vitro | Bovine Aortic Vascular Smooth Muscle Cells | Used to differentiate between PKG and PKA pathways in cytokine-mediated downregulation of PKG expression physiology.org. |
| In Vitro | Xenopus laevis Oocytes | Characterized the effects of the analog on heterologously expressed retinal CNG channels nih.gov. |
| In Vitro | Porcine Ovarian Granulosa Cells | Investigated the role of PKG in regulating hormone release researchgate.net. |
| Ex Vivo | Rat Hippocampal Slices | Showed that PKG inhibition by this compound reduces long-term potentiation (LTP) . |
| Ex Vivo | Rat Aortic Smooth Muscle | Studied the effects of PKG inhibition on smooth muscle tone biolog.de. |
| Ex Vivo | Organotypic Retinal Cultures (mouse) | Used to study the mechanisms of photoreceptor protection by targeting the cGMP pathway nih.gov. |
Techniques for Assessing PKG Activity and Substrate Phosphorylation
A variety of biochemical techniques are used to quantify the inhibitory effect of this compound on PKG activity and the subsequent phosphorylation of its downstream targets. These methods are crucial for confirming the compound's efficacy and mechanism of action in a given experimental context.
A foundational method involves in vitro phosphorylation assays using purified PKG and a known peptide substrate, such as kemptide. In such assays, the inhibitory constant (Kᵢ) of this compound for PKG was determined to be approximately 0.5 µM nih.gov. In cell or tissue lysates, changes in the phosphorylation status of specific proteins are often assessed using Western blotting with phospho-specific antibodies. A widely used marker for PKG activity in cellular systems is the phosphorylation of Vasodilator-stimulated phosphoprotein (VASP) at serine 238 mdpi.com.
More advanced, high-throughput techniques have also been employed. Peptide microarrays, for example, allow for the simultaneous screening of hundreds of potential kinase substrates. This approach was used to identify novel substrates for both PKG I and PKG II and to confirm that this compound acts as a pan-PKG inhibitor, reducing the phosphorylation of these substrates mdpi.comnih.gov. Another method, the microfluidic mobility-shift assay, provides a quantitative measure of kinase activation and inhibition, enabling the determination of activation constants (Kₐ) for activators and inhibitory constants for compounds like this compound nih.gov.
| Technique | Principle | Application with this compound |
|---|---|---|
| In Vitro Kinase Assay | Measures the transfer of phosphate (B84403) from ATP to a specific substrate (e.g., kemptide) by purified PKG. | Used to determine the inhibitory constant (Kᵢ) of this compound for PKG nih.gov. |
| Western Blotting | Uses antibodies to detect the phosphorylation of specific PKG substrates (e.g., VASP) in cell or tissue lysates. | Confirms that this compound blocks PKG-mediated phosphorylation in intact cells nih.gov. |
| Peptide Microarray | A high-throughput platform to identify kinase substrates by measuring phosphorylation on a chip containing numerous peptides. | Demonstrated broad inhibition of PKG I and PKG II activity across a range of substrates mdpi.comnih.gov. |
| Microfluidic Mobility-Shift Assay | Quantifies kinase activity by measuring the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation. | Measures the activation and inhibition constants of various cyclic nucleotide analogs for PKG isotypes nih.gov. |
Application in Patch-Clamp Electrophysiology for Ion Channel Characterization
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, providing direct measurement of ionic currents across cell membranes. This compound has been applied in this context to investigate the role of PKG in modulating ion channel activity and to characterize the pharmacology of channels that are directly gated by cyclic nucleotides.
In studies of cyclic nucleotide-gated (CNG) channels, which are key components of phototransduction and olfaction, this compound has been used to distinguish between effects mediated by direct channel binding and those mediated by PKG. For example, patch-clamp recordings from Xenopus oocytes expressing retinal CNG channels revealed that this compound, when added with cGMP, reduced the efficacy of channel activation nih.gov. This suggests a direct interaction with the channel protein itself. Interestingly, other reports suggest that this compound can activate retinal CNG channels, a property that allows researchers to discriminate between kinase-mediated effects and direct channel effects in cellular assays biolog.de. These findings highlight the importance of using direct electrophysiological measurements to characterize the actions of cyclic nucleotide analogs on ion channels.
Use in Delineating cGMP/cAMP Crosstalk and Pathway Specificity
One of the most powerful applications of this compound is in dissecting the complex interplay, or "crosstalk," between the cGMP and cAMP signaling pathways. Both cyclic nucleotides can activate their respective protein kinases (PKG and PKA), but under certain conditions, their pathways can influence one another. This compound is an essential tool for determining whether a cellular response to elevated cGMP is genuinely mediated by PKG.
The compound exhibits selectivity for PKG over PKA, which is fundamental to its utility nih.gov. A clear example of its use in delineating crosstalk was demonstrated in vascular smooth muscle cells. In this system, inflammatory stimuli led to a profound increase in nitric oxide and cGMP, which paradoxically caused a downregulation of PKG expression. Experiments showed that this effect was not blocked by the PKG inhibitor this compound. Instead, it was prevented by a PKA inhibitor (Rp-8-pCPT-cAMPS), indicating that the high levels of cGMP were causing a cross-activation of PKA, which in turn suppressed PKG expression physiology.org.
Crosstalk can also occur at the level of phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides. cGMP can inhibit the cAMP-degrading enzyme PDE3 or stimulate the cAMP-degrading enzyme PDE2 imrpress.comnih.gov. Because this compound is resistant to hydrolysis by PDEs, it can be used to probe kinase-dependent effects without the confounding variable of altered cAMP levels via PDE modulation biolog.deresearchgate.net.
| Biological System | Experimental Observation | Role of this compound in Interpretation |
|---|---|---|
| Human Platelets | A cGMP-elevating agent inhibits platelet aggregation. | This compound antagonized the effect, confirming it was mediated by PKG and not PKA nih.gov. |
| Bovine Aortic VSMC | Inflammatory cytokines, which elevate cGMP, downregulate PKG expression. | This compound did not block this effect, helping to prove the pathway involved cross-activation of PKA by cGMP physiology.org. |
| General Cellular Systems | A cellular response is triggered by a membrane-permeable cGMP analog. | The inability of this compound to block the response suggests the effect is mediated by a non-PKG target, such as a CNG channel or PKA biolog.deimrpress.com. |
Considerations for Interpretation of Results with Cyclic Nucleotide Analogs
Specificity and Off-Target Effects : Although highly selective for PKG over PKA, no inhibitor is perfectly specific. At high concentrations, this compound may interact with other nucleotide-binding proteins. As noted, it can directly interact with CNG channels nih.govbiolog.de. A related analog, Rp-8-Br-PET-cGMPS, was found to bind not only PKG but also PDEs and PKA in retinal tissue extracts, underscoring that even modified analogs can have multiple targets nih.gov. Therefore, using the lowest effective concentration and complementing inhibitor studies with other genetic or pharmacological approaches is critical.
Lipophilicity and Intracellular Concentration : this compound is designed with a chlorophenylthio group to increase its lipophilicity and membrane permeability compared to native cGMP biolog.deresearchgate.netmedchemexpress.com. While this facilitates its use in intact cells, the actual intracellular concentration achieved is rarely known and can vary between cell types and experimental conditions imrpress.com. This uncertainty can make direct comparisons of effective concentrations across different studies challenging.
Metabolic Stability : The phosphorothioate modification makes this compound resistant to hydrolysis by most PDEs biolog.deresearchgate.net. This metabolic stability ensures a sustained inhibitory effect but also means that its action is not regulated by the cell's natural degradation machinery. This can lead to prolonged and non-physiological inhibition of PKG.
Isoform Selectivity : Mammalian cells express different isoforms of PKG (e.g., PKG Iα, Iβ, and PKG II). While this compound is considered a pan-PKG inhibitor, some studies suggest it may have selectivity toward certain isoforms. For example, it was reported to be a selective inhibitor for cGK II, though other data show similar Kᵢ values across PKG I and II isoforms researchgate.net. This potential for differential activity should be considered when interpreting results in tissues expressing multiple PKG isoforms.
Emerging Directions and Future Research Themes
Development of More Highly Isoform-Selective PKG Inhibitors
A significant challenge in the study of PKG signaling is the presence of distinct isoforms, primarily PKG I (with α and β splice variants) and PKG II, which can have different, sometimes opposing, functions. Rp-8-CPT-cGMPS acts as a pan-PKG inhibitor, potently inhibiting PKG Iα, Iβ, and II, making it difficult to attribute observed effects to a single isoform. mdpi.com This limitation has spurred the development of more isoform-selective inhibitors.
A notable example is the compound Rp-8-Br-PET-cGMPS, which demonstrates greater specificity for PKG I over PKG II. mdpi.comnih.gov Research comparing the effects of this compound and Rp-8-Br-PET-cGMPS has allowed for a clearer delineation of the roles of PKG I versus PKG II in specific cellular contexts. mdpi.com For instance, studies have utilized the differential inhibitory profiles of these compounds to parse the specific contributions of PKG I in cellular processes. mdpi.com
The quest for selectivity is a major theme in kinase inhibitor development. nih.govnih.gov Strategies often involve exploiting subtle differences in the ATP-binding pockets or regulatory domains of the kinase isoforms. nih.govnih.gov For cGMP analogs, this involves modifying the guanine (B1146940) base or the cyclic phosphate (B84403) moiety to create compounds that preferentially bind to the cGMP-binding domains of one isoform over another. nih.gov The development of inhibitors targeting parasitic versions of PKG, such as in the malaria parasite Plasmodium falciparum, also provides insights into achieving selectivity, as these inhibitors must distinguish between the parasite and human host kinases. frontiersin.orgbiorxiv.orgmontclair.edu Future research will likely focus on structure-based design and combinatorial chemistry approaches to generate a toolkit of highly selective inhibitors for each PKG isoform, allowing for a more precise dissection of their individual functions.
Table 1: Comparative Inhibitory Activity of cGMP Analogs on PKG Isoforms
| Compound | Target Isoform(s) | Key Characteristic |
| This compound | PKG Iα, PKG Iβ, PKG II | Pan-PKG Inhibitor mdpi.com |
| Rp-8-Br-PET-cGMPS | Preferentially PKG I | PKG I-selective inhibitor mdpi.comnih.gov |
This table summarizes the selectivity profiles of two key cGMP analog inhibitors.
Exploration of Novel Cellular Targets and Signaling Cascades Beyond PKG
While this compound is primarily characterized as a PKG inhibitor, it is becoming increasingly clear that cGMP analogs can interact with other proteins, sometimes referred to as "off-target" effects. These interactions, however, may represent novel, physiologically relevant signaling pathways.
One key area of investigation is the interaction of cGMP analogs with other cGMP-binding proteins. These include cyclic nucleotide-gated (CNG) ion channels and various phosphodiesterases (PDEs), the enzymes responsible for degrading cyclic nucleotides. biolog.de For example, this compound has been noted to activate retinal cGMP channels, allowing researchers to distinguish between kinase-mediated and channel-mediated effects. biolog.de
A study using the related compound Rp-8-Br-PET-cGMPS employed affinity chromatography coupled with mass spectrometry to identify its binding partners in mouse retina. nih.gov This research revealed that, in addition to PKG1β, the compound interacted with several other known cGMP-binding proteins, including PDE1β, PDE1c, PDE6α, and even the cAMP-dependent protein kinase A (PKA1α). nih.gov Furthermore, this unbiased approach identified 28 additional associated proteins, including MAPK1/3, which is known to be linked to cGMP/PKG signaling in other systems. nih.gov Although Rp-8-Br-PET-cGMPS did not ultimately affect MAPK1/3 in retinal cultures, the finding highlights the potential for these analogs to modulate a wider network of proteins than previously appreciated. nih.gov
Future research will focus on systematically identifying the complete interactome for this compound and other key cGMP analogs in various cell and tissue types. This will help to better understand the compound's full spectrum of biological activities and may uncover entirely new effector pathways for cGMP.
Integration with Advanced Imaging and Omics Technologies for Systems-Level Understanding
To fully grasp the complex impact of inhibiting or modulating cGMP signaling with compounds like this compound, researchers are moving beyond single-endpoint assays and embracing systems-level approaches. This involves the integration of advanced imaging techniques and high-throughput "omics" technologies, such as proteomics and metabolomics.
Chemical proteomics, in particular, has emerged as a powerful tool. koreascience.krnih.gov Techniques like affinity chromatography-mass spectrometry (AC-MS) use an immobilized form of a small molecule (like a cGMP analog) to "fish" for binding partners from a complex protein lysate. nih.govnih.govresearchgate.netfrontiersin.orgbiorxiv.org As mentioned previously, this approach has been successfully used with Rp-8-Br-PET-cGMPS to identify a suite of potential targets in the retina. nih.gov This methodology allows for the unbiased discovery of both high-affinity targets and larger protein complexes that are modulated by the compound.
Another powerful technique is the use of peptide microarrays for kinase activity profiling. mdpi.com This method was used to identify novel substrates for both PKG I and PKG II and to confirm the isoform-selectivity of inhibitors like Rp-8-Br-PET-cGMPS versus pan-inhibitors like this compound. mdpi.com
Future directions will likely involve the development of fluorescently tagged or photo-activatable versions of this compound. Such probes would enable advanced live-cell imaging techniques to visualize the compound's subcellular localization and its dynamic interactions with target proteins in real-time. Combining these imaging approaches with omics data will provide an unprecedented, multi-dimensional view of how perturbing the cGMP/PKG pathway with specific inhibitors reverberates throughout the entire cellular signaling network.
Table 2: Modern Technologies for Investigating cGMP Analog Function
| Technology | Application | Insights Gained |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Identification of binding partners for a cGMP analog from cell lysates. nih.gov | Unbiased discovery of novel targets and off-targets beyond PKG. nih.gov |
| Kinase Activity Profiling (Peptide Microarrays) | Screening for protein substrates phosphorylated by PKG isoforms. mdpi.com | Identification of downstream signaling components and confirmation of inhibitor selectivity. mdpi.com |
| Advanced Live-Cell Imaging | Real-time visualization of probe localization and target engagement. | Spatiotemporal dynamics of cGMP analog interactions within the cell. |
This table outlines key technologies being integrated into the study of this compound and related compounds.
Investigating Inter-Pathway Communication with Other Second Messenger Systems
Cellular signaling is not a collection of linear pathways but a highly integrated network. The cGMP pathway is known to engage in significant cross-talk with other second messenger systems, most notably the cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca²⁺) signaling pathways. nih.govahajournals.org Tools like this compound, which show selectivity for PKG over the primary cAMP effector PKA, are critical for dissecting these intricate interactions. nih.gov
One of the primary mechanisms of cross-talk involves PDEs, which can be regulated by different cyclic nucleotides. ahajournals.org For instance, cGMP can inhibit the cAMP-degrading activity of PDE3, leading to an increase in intracellular cAMP levels and subsequent PKA activation. ashpublications.org Conversely, cGMP can stimulate the cAMP-hydrolyzing activity of PDE2, reducing cAMP levels. ahajournals.org By using a PKG-specific inhibitor like this compound, researchers can determine whether a cGMP-mediated effect is due to PKG activation or a PKG-independent modulation of the cAMP pathway. ashpublications.org
Future investigations will use this compound in combination with specific activators and inhibitors of other pathways (e.g., PKA inhibitors like Rp-cAMPS) to map the points of convergence and divergence between the cGMP, cAMP, and Ca²⁺ signaling networks. researchgate.net This will be crucial for understanding how cells integrate multiple simultaneous signals to produce a coherent physiological response.
Q & A
Q. What are the primary biochemical mechanisms of Rp-8-CPT-cGMPS in cyclic nucleotide signaling pathways?
this compound acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG) by binding to its regulatory domain, thereby blocking downstream signaling. Methodologically, researchers should validate its specificity using kinase activity assays (e.g., radiometric assays with [γ-32P]ATP) and compare inhibition profiles against other PKG isoforms . Key studies highlight its role in dissecting nitric oxide (NO)-cGMP-PKG pathways in vascular smooth muscle cells, where dose-response curves (EC50 values) are critical for experimental design .
Q. How should this compound be prepared and stored to ensure stability in cell culture experiments?
The compound is light-sensitive and prone to hydrolysis in aqueous solutions. Recommended protocols include reconstitution in DMSO (10 mM stock), aliquoting to avoid freeze-thaw cycles, and storage at −80°C. Researchers must validate potency post-thaw using functional assays (e.g., vasodilation studies) to confirm bioactivity .
Q. What are the common controls for validating this compound specificity in PKG inhibition studies?
Use negative controls like 8-Br-cGMP (a PKG activator) and positive controls such as KT5823 (a selective PKG inhibitor). Include isoform-specific knockout cell lines or siRNA-mediated PKG knockdowns to rule off-target effects. Data contradictions often arise from cross-reactivity with PKA; thus, parallel cAMP/PKA pathway assays are essential .
Advanced Research Questions
Q. How can conflicting data on this compound efficacy across tissue types be resolved?
Discrepancies in efficacy (e.g., vascular vs. neuronal tissues) may stem from tissue-specific PKG isoform expression or differences in membrane permeability. Advanced approaches include:
- Tissue-specific PKG profiling : Quantify PKG-Iα vs. PKG-Iβ levels via Western blot or qPCR .
- Permeability assays : Use fluorescent analogs (e.g., BODIPY-labeled cGMP) to assess compound uptake .
- Computational modeling : Predict binding affinities using molecular docking tools (e.g., AutoDock Vina) to identify structural determinants of isoform selectivity .
Q. What methodological improvements address this compound’s limited solubility in in vivo studies?
Poor aqueous solubility complicates systemic administration. Solutions include:
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Prodrug derivatives : Synthesize esterase-activated prodrugs (e.g., acetoxymethyl esters) for intracellular delivery .
- Microdialysis : Monitor tissue-specific drug concentrations in real time to adjust dosing regimens .
Q. How do researchers differentiate between PKG-dependent and PKG-independent effects of this compound in complex systems?
Combine pharmacological inhibition with genetic models:
- Conditional PKG knockouts : Use Cre-lox systems in animal models to isolate PKG-mediated effects .
- Multi-omics integration : Perform transcriptomic/proteomic analyses post-treatment to identify PKG-specific vs. off-target pathways .
- Single-cell imaging : Track cGMP dynamics with FRET-based biosensors (e.g., FlincG) in live cells .
Data Interpretation and Ethical Considerations
Q. How should contradictory results from this compound studies in cancer vs. cardiovascular models be contextualized?
PKG signaling exhibits dual roles depending on cellular context. For example, PKG activation promotes apoptosis in colorectal cancer but inhibits apoptosis in cardiomyocytes. Researchers must:
- Contextualize pathway crosstalk : Map interactions with MAPK/NF-κB pathways using phosphoproteomics .
- Leverage patient-derived models : Use organoids or xenografts to replicate tissue-specific microenvironments .
- Report negative findings transparently : Use platforms like Zenodo to share raw data, reducing publication bias .
Q. What ethical guidelines apply to using AI tools like ChatGPT in this compound research?
While AI aids literature reviews or data analysis, researchers must:
- Disclose AI use : Specify tools and prompts in methods sections (e.g., "GPT-4 was used to generate initial literature summaries") .
- Verify AI outputs : Cross-check citations and mechanistic hypotheses against primary sources .
- Protect data privacy : Avoid uploading sensitive experimental data to cloud-based AI platforms .
Tables: Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
